

Spectroscopic Profile of 3,5-Dinitrobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitrobenzyl alcohol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dinitrobenzyl alcohol** (CAS No. 71022-43-0), a valuable building block in organic synthesis and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **3,5-Dinitrobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.705	s	1H	Ar-H (H2/H6)
8.573	s	1H	Ar-H (H4)
5.87	s	1H	-OH
4.754	s	2H	-CH ₂ -

¹³C NMR (Predicted)

While experimental ¹³C NMR data is not readily available in the literature, predicted chemical shifts based on the structure of **3,5-Dinitrobenzyl alcohol** are provided below. The aromatic carbons are expected to appear in the region of 120-150 ppm, with the carbons attached to the nitro groups being the most deshielded. The benzylic carbon is anticipated to resonate in the 60-70 ppm range.

Assignment	Predicted Chemical Shift (δ) ppm
C1	~145
C2/C6	~127
C3/C5	~149
C4	~118
-CH ₂ -	~63

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for **3,5-Dinitrobenzyl alcohol** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500-3200	Strong, Broad	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~1550-1475	Strong	N-O asymmetric stretch (nitro group)
~1360-1290	Strong	N-O symmetric stretch (nitro group)
~1050	Medium	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[1]

m/z	Relative Intensity (%)
198.0	22.4
181.0	16.2
169.0	10.9
153.0	50.4
152.0	100.0
134.0	57.7
122.0	39.6
105.0	58.7
88.0	27.7
77.0	41.3
75.0	52.6
51.0	41.8

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Dinitrobenzyl alcohol** (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., DMSO- d_6 , ~0.7 mL) in a 5 mm NMR tube. It is crucial to ensure the sample is free of any solid particles by filtering the solution through a glass wool plug into the NMR tube. The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

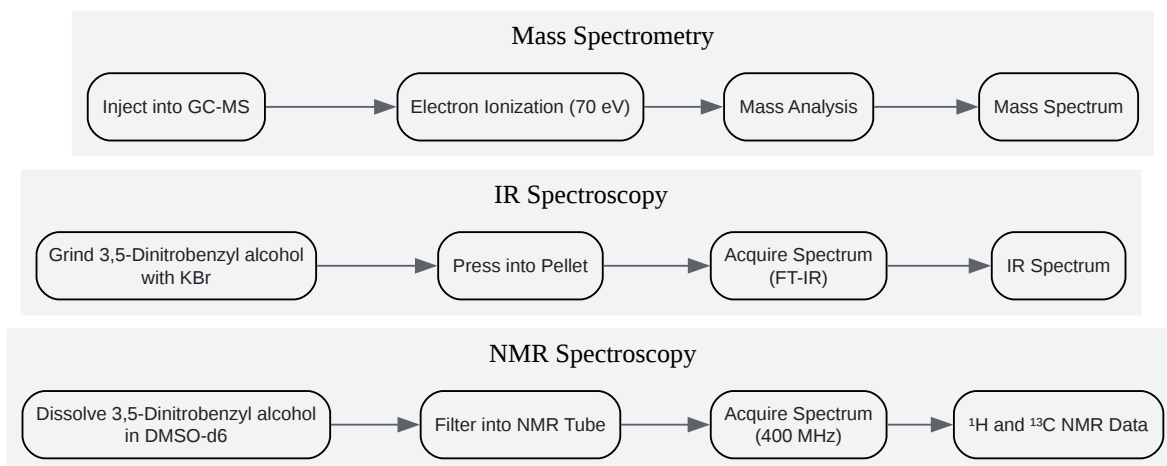
The IR spectrum of solid **3,5-Dinitrobenzyl alcohol** is typically obtained using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

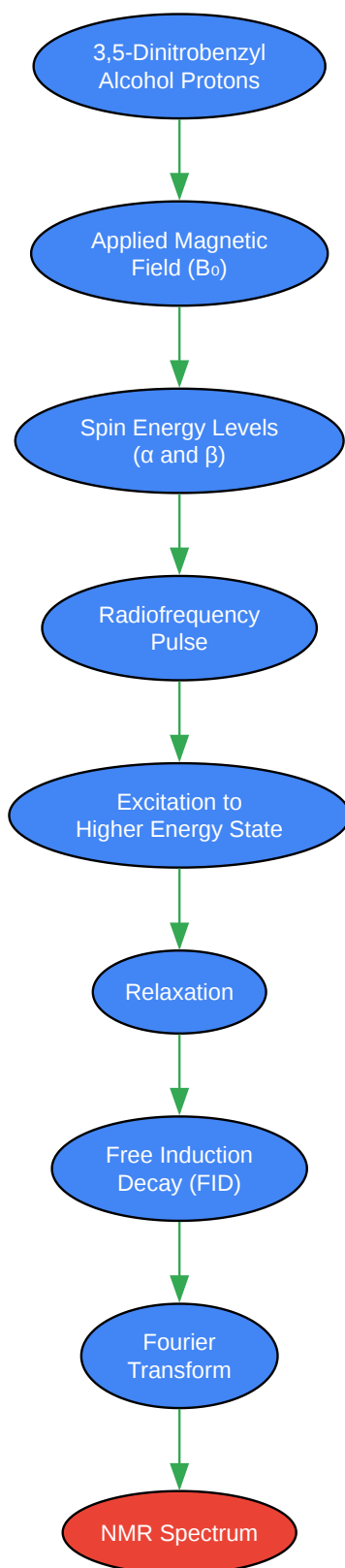
Visualizations

The following diagrams illustrate the key experimental workflows.



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Caption: General workflow for obtaining NMR, IR, and MS spectroscopic data.



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Caption: Logical relationship of events in an NMR experiment.

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References

- 1. 3,5-DINITROBENZYL ALCOHOL(71022-43-0) 1H NMR [m.chemicalbook.com]
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